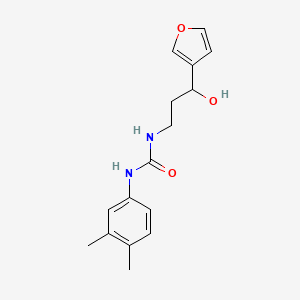

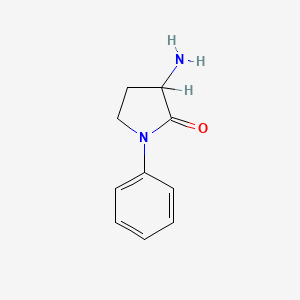

1-(3,4-Dimethylphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(3,4-Dimethylphenyl)-3-(3-(furan-3-yl)-3-hydroxypropyl)urea is not directly mentioned in the provided papers. However, the papers discuss related urea derivatives that have significant roles in medicinal chemistry. These compounds are characterized by the presence of the urea moiety and are often synthesized for their potential biological activities, particularly as anticancer agents .

Synthesis Analysis

The synthesis of related urea derivatives involves the coupling of aromatic or heteroaromatic fragments with urea. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives was achieved through computer-aided design and was evaluated for antiproliferative activity . Another related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea, was synthesized by coupling purified furfural with urea . These methods suggest that the synthesis of this compound would likely involve a similar coupling strategy.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The papers do not provide specific details on the molecular structure of 1-(3,4-Dimethylphenyl)-

Scientific Research Applications

Crystal Structure and Molecular Analysis

Research has elucidated the crystal structure of related urea derivatives, providing insights into their molecular arrangements and interactions. For instance, studies on unsymmetrically substituted ureas, such as N-nor-dehydroabietyl-N′-isopropyl urea, have revealed distinct crystalline formations and intermolecular hydrogen bonding patterns, suggesting potential applications in materials science and molecular engineering (Xiaoping Rao et al., 2010).

Chemical Reactivity and Synthesis

Hindered ureas have demonstrated unique reactivity under neutral conditions, showcasing their potential as precursors for carbamoylation reactions. This property could be exploited in synthetic chemistry for the development of new compounds with varied biological activities (M. Hutchby et al., 2009). Similarly, the study of hydroxylated chloroethylnitrosoureas has shown their reduced antitumor activity compared to their isomeric derivatives, indicating the influence of hydroxylation on biological activity and potentially guiding the design of new therapeutic agents (W. Zeller et al., 1989).

Environmental Impact and Analysis

Investigations into the environmental fate of urea derivatives, such as isoproturon and its metabolites, after heavy rainfall events have contributed to understanding their behavior in soil and water systems. This knowledge is crucial for assessing the environmental impact of these compounds and developing strategies for their detection and management (J. Schuelein et al., 1996).

Potential as Agonists and Anticancer Agents

Research has also focused on discovering nonpeptide agonists of specific receptors, leading to the identification of compounds that could serve as pharmacological tools or drug leads for treating various diseases. For example, the discovery of a nonpeptidic agonist for the urotensin-II receptor highlights the potential of certain urea derivatives in drug development (G. Croston et al., 2002).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[3-(furan-3-yl)-3-hydroxypropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-11-3-4-14(9-12(11)2)18-16(20)17-7-5-15(19)13-6-8-21-10-13/h3-4,6,8-10,15,19H,5,7H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHJJJDGRRLJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCC(C2=COC=C2)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2549165.png)

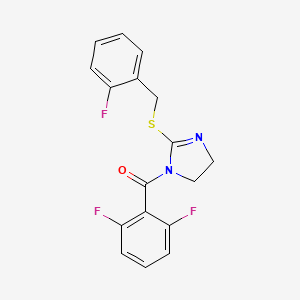

![N-(2,4-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2549166.png)

![Tert-butyl 6'-chlorospiro[azetidine-3,3'-indoline]-1'-carboxylate](/img/structure/B2549168.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2549169.png)

![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)

![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549177.png)

![8-(3,5-dimethylphenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549178.png)

![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2549186.png)